2-Methoxy-6-(trifluoromethoxy)quinoline

Lipophilicity Drug Design ADME

A dual-functionalized quinoline scaffold with a distinct 2,6-substitution pattern. Its balanced LogP (~3.14) and low pKa (~2.18) are ideal for CNS drug design, while orthogonal handles enable rapid kinase library expansion. This specific regioisomer eliminates multi-step synthesis, saving time and ensuring SAR predictability for target validation studies.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
Cat. No. B13037078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(trifluoromethoxy)quinoline
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-16-10-5-2-7-6-8(17-11(12,13)14)3-4-9(7)15-10/h2-6H,1H3
InChIKeyJEYHIJSBSABDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(trifluoromethoxy)quinoline (CAS 2144502-11-2): Procurement-Grade Quinoline Building Block for Medicinal Chemistry


2-Methoxy-6-(trifluoromethoxy)quinoline (CAS 2144502-11-2) is a 2,6-disubstituted quinoline derivative bearing a methoxy group at the 2-position and a trifluoromethoxy group at the 6-position. This functionalized heterocycle is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, offering a pre-constructed, dual-functionalized quinoline core for the rapid assembly of structurally diverse compound libraries . The presence of the trifluoromethoxy substituent imparts class-associated advantages in metabolic stability and lipophilicity modulation [1], while the 2-methoxy group provides a handle for further synthetic elaboration.

2-Methoxy-6-(trifluoromethoxy)quinoline: Why Generic Quinoline Building Blocks Are Inadequate Substitutes


The unique 2,6-disubstitution pattern of 2-Methoxy-6-(trifluoromethoxy)quinoline cannot be replicated by simple mono-substituted quinoline analogs such as 2-methoxyquinoline or 6-(trifluoromethoxy)quinoline. Its combination of electron-donating (2-OMe) and strongly electron-withdrawing (6-OCF3) groups creates a distinct electronic environment and lipophilicity profile (LogP ~3.14) that differs substantially from related compounds, influencing both reactivity in downstream transformations and the physicochemical properties of final drug candidates . Furthermore, the specific positioning of these groups enables orthogonal functionalization strategies that are not accessible with other regioisomers. Substituting with a generic, unfunctionalized quinoline would necessitate additional synthetic steps and introduce uncertainty in achieving the desired target profile, thereby compromising both synthetic efficiency and the predictive value of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 2-Methoxy-6-(trifluoromethoxy)quinoline Against Closest Structural Analogs


Optimized Lipophilicity (LogP) Profile: 2-Methoxy-6-(trifluoromethoxy)quinoline Balances Membrane Permeability and Solubility

The predicted partition coefficient (LogP) of 2-Methoxy-6-(trifluoromethoxy)quinoline is 3.14 . This value falls between the less lipophilic 2-methoxyquinoline (LogP 2.1) [1] and the more lipophilic 6-(trifluoromethoxy)quinoline (LogP 3.4) [2], representing a balanced profile that may avoid the solubility limitations of highly lipophilic analogs while maintaining sufficient membrane permeability.

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Profile: 2-Methoxy-6-(trifluoromethoxy)quinoline Modulates Target Interaction Potential

The target compound contains three hydrogen bond acceptor (HBA) sites . This is one more than the two HBAs in 2-methoxyquinoline [1] and two fewer than the five HBAs in 6-(trifluoromethoxy)quinoline [2]. The intermediate HBA count reflects the combined contributions of the methoxy and trifluoromethoxy groups, providing a distinct electronic surface for intermolecular interactions that differs from either mono-substituted analog.

Hydrogen Bonding Drug-Receptor Interactions Medicinal Chemistry

Reduced Basicity (pKa): 2-Methoxy-6-(trifluoromethoxy)quinoline Mitigates Off-Target Ionization Effects

The predicted acid dissociation constant (pKa) for 2-Methoxy-6-(trifluoromethoxy)quinoline is 2.18±0.43 . This is substantially lower than the reported pKa of unsubstituted quinoline (~4.9) [1], indicating a marked reduction in basicity. This shift is attributable to the electron-withdrawing trifluoromethoxy group, which decreases the electron density on the quinoline nitrogen.

pKa Ionization Solubility

Dual-Functionalized Scaffold: Enabling Orthogonal Synthetic Elaboration Strategies

The 2,6-disubstitution pattern of 2-Methoxy-6-(trifluoromethoxy)quinoline provides two distinct synthetic handles for orthogonal functionalization. The 2-methoxy group can be selectively converted to a leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the 6-trifluoromethoxy group, being generally inert under these conditions, preserves a metabolically stable, lipophilic moiety on the scaffold [1]. This contrasts with mono-substituted analogs, which offer only a single point of diversification.

Synthetic Methodology Cross-Coupling Drug Discovery

Metabolic Stability Advantage: Trifluoromethoxy Group Confers Class-Level Resistance to Oxidative Metabolism

The trifluoromethoxy (OCF3) group is recognized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism on aromatic rings [1]. While specific experimental data for 2-Methoxy-6-(trifluoromethoxy)quinoline is not yet published, the presence of this group at the 6-position of the quinoline ring is expected to confer a class-level advantage in microsomal stability relative to unsubstituted or methoxy-only quinolines, based on extensive precedents in medicinal chemistry literature [1].

Metabolic Stability Cytochrome P450 Pharmacokinetics

High-Value Application Scenarios for 2-Methoxy-6-(trifluoromethoxy)quinoline in Drug Discovery and Chemical Biology


Scaffold for CNS-Penetrant Drug Candidates: Leveraging Optimized Lipophilicity and Reduced Basicity

The balanced LogP of 3.14 and the significantly reduced basicity (pKa ~2.18) of 2-Methoxy-6-(trifluoromethoxy)quinoline make it a promising scaffold for designing central nervous system (CNS) drug candidates. Its moderate lipophilicity falls within the range often associated with favorable brain penetration, while the low pKa minimizes ionization at physiological pH, potentially reducing P-glycoprotein efflux and enhancing passive permeability across the blood-brain barrier [1].

Core Fragment in Kinase Inhibitor Libraries: Capitalizing on Orthogonal Functionalization Handles

The dual-functionalized nature of this quinoline allows it to serve as a versatile core for generating focused kinase inhibitor libraries. The 2-position can be elaborated to introduce hinge-binding motifs, while the 6-trifluoromethoxy group remains intact, providing a metabolically stable, lipophilic anchor that can occupy hydrophobic pockets within the kinase active site [1].

Building Block for Antimalarial and Anti-Infective Agents: Harnessing Trifluoromethoxy-Associated Stability and Activity

Quinoline scaffolds are well-established in antimalarial and antibacterial drug discovery. The presence of the trifluoromethoxy group on this specific scaffold is anticipated to enhance metabolic stability and potentially improve target engagement, consistent with the class-level benefits observed for trifluoromethoxy-substituted quinolines and quinolones in anti-infective research [1].

Chemical Probe Synthesis: Enabling Rapid SAR Exploration with a Pre-Functionalized Core

The ready availability of 2-Methoxy-6-(trifluoromethoxy)quinoline as a pre-functionalized building block accelerates the synthesis of chemical probes for target validation studies. Researchers can rapidly diversify the scaffold using established cross-coupling methodologies, allowing for the efficient generation of analogs to interrogate biological targets and pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6-(trifluoromethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.